ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a pyrazole ring, and a fluorobenzamide group
Preparation Methods
The synthesis of ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.
Introduction of the Fluorobenzamide Group: This step involves the reaction of the pyrazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethyl chloroformate and piperazine.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrazole derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies related to its biological activity, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes
Comparison with Similar Compounds
ETHYL 4-[5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with similar compounds such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar piperazine and ester functionalities but lacks the pyrazole and fluorobenzamide groups.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative features a hydrazine group instead of the pyrazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-2-34-24(33)29-14-12-28(13-15-29)23(32)19-16-26-30(17-8-4-3-5-9-17)21(19)27-22(31)18-10-6-7-11-20(18)25/h3-11,16H,2,12-15H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNEQVIZWJBOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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